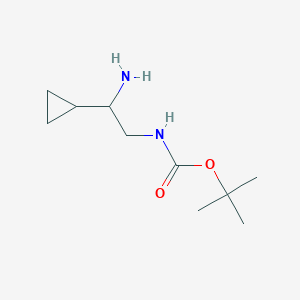

tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate

Übersicht

Beschreibung

tert-Butyl N-(2-amino-2-cyclopropylethyl)carbamate: is a chemical compound with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol . It is commonly used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-2-cyclopropylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, often leading to the removal of the tert-butyl group.

Substitution: Substituted products where the tert-butyl group is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Protecting Group in Peptide Synthesis: tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate serves as an effective protecting group for amines. This is crucial in peptide synthesis where selective protection of amino groups is necessary to prevent undesired reactions during multi-step synthesis processes .

- Intermediate in Organic Reactions: The compound acts as an intermediate in synthesizing various organic compounds, including pharmaceuticals and fine chemicals. Its stability under mild acidic conditions allows for easy removal of the protecting group when needed .

Biological and Medicinal Chemistry

- Drug Development: The compound is utilized in the synthesis of pharmaceutical agents, particularly where the protection of amine functionalities is required. It plays a role in developing drugs that target specific biological pathways .

- Bioconjugation Studies: In biological research, it facilitates the modification of biomolecules, allowing researchers to study complex biochemical pathways and interactions without interference from reactive amine groups .

Industrial Applications

- Chemical Manufacturing: In industrial settings, this compound is used to produce specialty chemicals and fine chemicals, contributing to various sectors, including pharmaceuticals and materials science .

- Material Science: The compound's unique structural properties make it suitable for synthesizing advanced materials and polymers with specific desired characteristics .

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

- Peptide Synthesis Optimization : Researchers successfully used this compound to enhance yields in peptide synthesis by minimizing side reactions during coupling steps. The stability of the carbamate protecting group allowed for efficient deprotection without compromising product integrity.

- Pharmaceutical Development : In drug discovery programs targeting neurological disorders, this compound was employed to synthesize novel compounds that exhibited improved bioavailability and specificity due to its protective capabilities.

- Material Science Innovations : The compound has been utilized in developing new polymeric materials with enhanced mechanical properties, demonstrating its versatility beyond traditional organic synthesis applications.

Wirkmechanismus

The mechanism of action of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate involves the protection of amine groups by forming a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl N-(2-aminoethyl)carbamate

- tert-Butyl N-(2-amino-2-methylpropyl)carbamate

- tert-Butyl N-(2-amino-2-phenylethyl)carbamate

Uniqueness: tert-Butyl N-(2-amino-2-cyclopropylethyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where such properties are desired .

Biologische Aktivität

Introduction

tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₇H₁₄N₂O₂

- Molecular Weight : 158.20 g/mol

- CAS Number : 57260-73-8

- Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopropyl-containing amino group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate several pathways:

- Neurotransmitter Receptors : The compound exhibits affinity for certain neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic processes, potentially affecting cellular metabolism and proliferation.

- Cell Cycle Regulation : Studies suggest that it may impact cell cycle progression, particularly in cancer cell lines.

Pharmacological Effects

The following table summarizes the key pharmacological effects observed with this compound:

| Effect | Description |

|---|---|

| Anticancer Activity | Induces apoptosis in various cancer cell lines through caspase activation. |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokine production in vitro. |

| Neuroprotective Properties | Protects neurons from oxidative stress-induced damage. |

| Analgesic Effects | Exhibits pain-relieving properties in animal models. |

Case Studies

- Anticancer Activity :

- Neuroprotection :

- Anti-inflammatory Activity :

Eigenschaften

IUPAC Name |

tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVMTGHIUOJVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.